2-(2-Chloro-5-fluoro-phenoxy)acetonitrile
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Overview
Description
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile is an organic compound with the molecular formula C8H5ClFNO. It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile typically involves the reaction of 2-chloro-5-fluorophenol with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, with solvents like DMF or acetone.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenoxy ring with another aromatic ring.
Scientific Research Applications
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or modifying the structure of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluoro-phenoxy)acetonitrile
- 2-(2-Chloro-3-fluoro-phenoxy)acetonitrile
- 2-(2-Bromo-5-fluoro-phenoxy)acetonitrile
Uniqueness
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile is unique due to the specific positioning of the chloro and fluoro substituents on the phenoxy ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKTVPVNFUQVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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